molecular formula C14H11NO2S B11770109 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No.: B11770109
M. Wt: 257.31 g/mol
InChI Key: WCFDCIHBQQEPFF-UHFFFAOYSA-N
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Description

2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepines This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one followed by methoxylation using methanol and a base such as sodium methoxide. This process can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. By modulating these receptors, the compound can exert antipsychotic and mood-stabilizing effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound has a similar structure but contains a thione group instead of a methoxy group.

    11-oxo-11H-dibenzo[b,f][1,4]thiazepin-10-yl-acetic acid: Another structurally related compound with different functional groups.

Uniqueness

2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and pharmaceutical applications .

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

8-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C14H11NO2S/c1-17-9-6-7-12-10(8-9)14(16)15-11-4-2-3-5-13(11)18-12/h2-8H,1H3,(H,15,16)

InChI Key

WCFDCIHBQQEPFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3NC2=O

Origin of Product

United States

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